5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
5-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound characterized by its unique hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole core, followed by the introduction of the phenyl, methoxyphenyl, and dichlorophenyl groups through various substitution reactions. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The phenyl, methoxyphenyl, and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound could be investigated for its potential biological activity. This includes studies on its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. This could involve screening for activity against various diseases or conditions, as well as studying its pharmacokinetics and pharmacodynamics.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole derivatives with different substituents. Examples might include:
- 5-(3,4-DICHLOROPHENYL)-3-(4-HYDROXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE
- 5-(3,4-DICHLOROPHENYL)-3-(4-METHYLPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE
Uniqueness
The uniqueness of 5-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE lies in its specific combination of substituents, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H18Cl2N2O4 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H18Cl2N2O4/c1-31-17-10-7-14(8-11-17)21-20-22(32-28(21)15-5-3-2-4-6-15)24(30)27(23(20)29)16-9-12-18(25)19(26)13-16/h2-13,20-22H,1H3 |
InChI Key |
VAWKIFVVJANQRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)ON2C5=CC=CC=C5 |
Origin of Product |
United States |
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